molecular formula C6H8Cl2N2 B13450157 6-Chloro-3-methylpyridin-2-amine hydrochloride

6-Chloro-3-methylpyridin-2-amine hydrochloride

Cat. No.: B13450157
M. Wt: 179.04 g/mol
InChI Key: XUDFKBFXBDWAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-methylpyridin-2-amine hydrochloride is an organic compound with the molecular formula C6H8Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylpyridin-2-amine hydrochloride typically involves the chlorination of 3-methylpyridine followed by amination. One common method includes the reaction of 3-methylpyridine with chlorine gas to form 6-chloro-3-methylpyridine. This intermediate is then reacted with ammonia or an amine to produce 6-Chloro-3-methylpyridin-2-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylpyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-methylpyridin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The chlorine and amine groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methylpyridin-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and binding characteristics differ from those of its analogs, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H8Cl2N2

Molecular Weight

179.04 g/mol

IUPAC Name

6-chloro-3-methylpyridin-2-amine;hydrochloride

InChI

InChI=1S/C6H7ClN2.ClH/c1-4-2-3-5(7)9-6(4)8;/h2-3H,1H3,(H2,8,9);1H

InChI Key

XUDFKBFXBDWAJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.